N4-Sulfanilylsulfanilamide chemical structure and properties
N4-Sulfanilylsulfanilamide chemical structure and properties
An In-depth Technical Guide on N4-Sulfanilylsulfanilamide
This guide provides a comprehensive technical overview of N4-Sulfanilylsulfanilamide, a foundational molecule in the sulfonamide class of synthetic antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, synthesis, and analytical characterization of this compound, grounding all information in established scientific principles and methodologies.
Chemical Identity and Molecular Structure
N4-Sulfanilylsulfanilamide, also known as p-Aminobenzenesulfonamide, is an organic compound consisting of an aniline core derivatized with a sulfonamide group.[1] This structure is the basis for a large class of drugs known as "sulfa drugs."[1][2]
| Identifier | Value | Source |
| IUPAC Name | 4-aminobenzenesulfonamide | [1] |
| CAS Number | 63-74-1 | [1][3] |
| Molecular Formula | C₆H₈N₂O₂S | [1] |
| Molecular Weight | 172.20 g/mol | [1] |
| Synonyms | Sulfanilamide, p-Aminobenzenesulfonamide | [3] |
The molecule's structure is key to its biological activity. The para-aminobenzoic acid (PABA)-like scaffold allows it to act as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][4] This inhibition is selective for bacteria as mammals obtain folic acid from their diet.[1]
Molecular Structure Diagram
The following diagram illustrates the chemical structure of N4-Sulfanilylsulfanilamide, highlighting its key functional groups: the aromatic amine (N4) and the sulfonamide group (N1).
Caption: Chemical structure of N4-Sulfanilylsulfanilamide.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Notes |
| Appearance | White to yellowish-white crystalline powder | [1] |
| Melting Point | 164.5-166.5 °C | [1] |
| Solubility | Soluble in acetone, sparingly soluble in alcohol, practically insoluble in chloroform, ether, or benzene.[1] | Water solubility is a key factor influencing its formulation and bioavailability. |
| pKa | The acidity of the sulfonamide group is a crucial factor for its antibacterial activity.[5] | The pKa influences the ionization state at physiological pH. |
| UV λmax | 255 and 312 nm | [1] In a 0.5% aqueous solution. |
| Density | 1.08 g/cm³ | [1] |
These properties underscore the compound's solid-state nature at room temperature and its solubility profile, which favors polar organic solvents over nonpolar ones.
Synthesis and Purification
The synthesis of sulfanilamide is a classic multi-step process in organic chemistry that involves key reactions such as electrophilic aromatic substitution and protection/deprotection of functional groups.[4]
Synthetic Pathway Overview
The most common laboratory synthesis starts from acetanilide and proceeds through chlorosulfonation, amination, and finally, deprotection.
Caption: General workflow for the synthesis of N4-Sulfanilylsulfanilamide.
Detailed Experimental Protocol: Synthesis of N4-Sulfanilylsulfanilamide
This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirm the progression of the reaction.
Step 1: Chlorosulfonation of Acetanilide
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Rationale: The acetamido group is a moderately activating ortho-, para-director. Protecting the amine as an acetamide prevents its reaction with chlorosulfonic acid and directs the sulfonyl chloride group to the para position due to steric hindrance at the ortho positions.
-
Procedure:
-
In a fume hood, carefully add 2.7 g of dry acetanilide to a round-bottom flask.[6]
-
Cool the flask in an ice bath.
-
Slowly add 8.0 mL of chlorosulfonic acid dropwise with stirring.[6] The reaction is highly exothermic and releases HCl gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to complete the reaction.
-
Pour the reaction mixture carefully onto crushed ice to precipitate the product, 4-acetamidobenzenesulfonyl chloride.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Step 2: Amination of 4-Acetamidobenzenesulfonyl Chloride
-
Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the sulfonamide.
-
Procedure:
-
Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride to an Erlenmeyer flask.
-
Add 15 mL of concentrated aqueous ammonia (ammonium hydroxide) and stir.[6]
-
Heat the mixture gently in the fume hood to complete the formation of 4-acetamidobenzenesulfonamide.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration and wash with cold water.
-
Step 3: Hydrolysis of 4-Acetamidobenzenesulfonamide
-
Rationale: The final step is the removal of the acetyl protecting group to reveal the free aromatic amine (N4) of the final product. This is achieved by acid-catalyzed hydrolysis.
-
Procedure:
-
Transfer the 4-acetamidobenzenesulfonamide to a round-bottom flask.
-
Add dilute hydrochloric acid and heat the mixture under reflux.
-
After the reaction is complete, cool the solution and carefully neutralize it with a base (e.g., sodium bicarbonate) until the sulfanilamide precipitates.
-
Cool the mixture thoroughly in an ice bath.
-
Collect the final product, N4-Sulfanilylsulfanilamide, by vacuum filtration, wash with cold water, and dry.
-
Purification: The final product can be purified by recrystallization from hot water or ethanol to yield white crystals.
Analytical Characterization
Confirming the identity and purity of the synthesized N4-Sulfanilylsulfanilamide is essential. A combination of spectroscopic and chromatographic methods is typically employed.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Key Analytical Techniques
-
UV-Visible Spectroscopy: As a rapid method, UV-Vis spectroscopy can be used for the determination of sulfanilamide in pharmaceutical compounds.[7] A 0.5% aqueous solution shows absorbance maxima at 255 and 312 nm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretches of the primary amine and the sulfonamide, as well as the strong S=O stretches of the sulfonyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will provide definitive structural information, showing distinct signals for the aromatic protons in the para-substituted ring and the protons of the -NH₂ groups.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (172.20 g/mol ).[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis in various matrices.[7] Capillary electrophoresis is another effective method for the determination of sulfonamides.[7]
Concluding Remarks
N4-Sulfanilylsulfanilamide, or sulfanilamide, is a molecule of significant historical and chemical importance. Its straightforward synthesis, clear structure-activity relationship, and well-defined physicochemical properties make it an excellent model compound for studying the principles of medicinal chemistry and organic synthesis. The protocols and data presented in this guide offer a robust framework for the synthesis, purification, and comprehensive characterization of this foundational antibacterial agent, ensuring both scientific integrity and reproducibility for researchers in the field.
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